molecular formula C12H11N3O3 B1404562 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1401319-18-3

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1404562
M. Wt: 245.23 g/mol
InChI Key: OBVACFNORHOAKT-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but is used in various fields of science due to its stability and unique structure .


Synthesis Analysis

The synthesis of indazole derivatives has been explored in various ways. One of the methods includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused to a pyrazole ring. This gives it unique properties and makes it a useful moiety in various chemical reactions .


Chemical Reactions Analysis

Indazole derivatives have been synthesized and evaluated for their cytotoxic potential against various cell lines in vitro. The preliminary results suggested that most of the target compounds showed great antitumor activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A study detailed the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, evaluating their anti-inflammatory and analgesic activity. This demonstrates the compound's versatility in forming various derivatives with potential therapeutic applications (Reddy et al., 2015).
  • Characterization of Novel Compounds : Novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles were synthesized from 1-methyl-1H-Indazole 3-carboxylic acid, showcasing the compound's role in forming new chemical structures (Reddy et al., 2013).

Biological Activities

  • Akt Kinase Activity : Derivatives of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity, a crucial target in cancer research (Gogireddy et al., 2014).
  • Antioxidant Activity : A series of derivatives containing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed potent antioxidant activity, indicating the compound's potential in oxidative stress-related therapies (Tumosienė et al., 2019).

Other Applications

  • Spectroscopic Characterization and Crystal Structure : Studies have focused on the spectroscopic characterization and crystal structure of various derivatives, highlighting the compound's utility in structural and material sciences (Anuradha et al., 2014).

  • Design of Rho Kinase Inhibitors : Derivatives of this compound were used in the design and synthesis of Rho kinase inhibitors, indicating its potential in treating conditions like hypertension or vascular disorders (Yao et al., 2018).

Safety And Hazards

The safety and hazards associated with indazole derivatives can vary greatly depending on the specific compound. It’s always important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

Indazole derivatives have shown promise in various fields, particularly in medicinal chemistry. They have been used to produce various inhibitors and have shown great antitumor activity . Future research will likely continue to explore the potential uses of indazole derivatives in medicine and other fields.

properties

IUPAC Name

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-10-5-7(12(17)18)6-15(10)11-8-3-1-2-4-9(8)13-14-11/h1-4,7H,5-6H2,(H,13,14)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVACFNORHOAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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